molecular formula C28H23Cl5N2O2 B610398 RA190

RA190

Cat. No.: B610398
M. Wt: 596.8 g/mol
InChI Key: UMWXLEVUBFNYIK-VCCJZKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between this compound and rpn13 . Instead, a wide interaction network with this compound was revealed, suggesting that polypharmacology drives its anti-cancer activity .

Mode of Action

This compound is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, this compound’s interaction with a multitude of proteins suggests a complex mode of action .

Biochemical Pathways

This compound’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, this compound blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .

Pharmacokinetics

One study showed that this compound could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that this compound has reasonable bioavailability and can distribute throughout the body.

Result of Action

This compound has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, this compound treatment has been shown to reduce tumor growth significantly .

Biochemical Analysis

Biochemical Properties

RA190 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the proteasome function by covalently binding to cysteine 88 of the ubiquitin receptor RPN13 in the 19S regulatory particle . This interaction leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the proteasome subunit ADRM1, leading to decreased activation of NF-κB and increased cell apoptosis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to suppress cell proliferation and colony formation in intrahepatic cholangiocarcinoma (ICC) cell lines and primary ICC cells . By targeting ADRM1, this compound induces G2-M phase cell cycle arrest and the accumulation of WEE1 and p21 . Furthermore, this compound has been shown to trigger apoptosis in hepatocellular carcinoma (HCC) cells by blocking proteasomal degradation of IκBα and consequent release of NF-κB into the nuclei of HCC cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound covalently binds to cysteine 88 of RPN13, inhibiting proteasome function and causing the accumulation of polyubiquitinated proteins . This inhibition leads to endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound inhibits the proteasome subunit ADRM1, resulting in decreased activation of NF-κB and increased cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to suppress tumor growth significantly in subcutaneous xenograft and patient-derived xenograft (PDX) models . The compound’s stability and degradation over time have been studied, revealing that this compound can maintain its anti-tumor effects in vivo . Long-term effects on cellular function include sustained inhibition of proteasome activity and continued induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving subcutaneous xenograft and PDX models, this compound demonstrated significant anti-tumor effects at various dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . The compound’s efficacy and safety profile in animal models suggest its potential for clinical application in cancer treatment .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of proteasome function leads to the accumulation of polyubiquitinated proteins and subsequent endoplasmic reticulum stress . This stress triggers apoptosis through the activation of various signaling pathways, including the NF-κB pathway . The metabolic flux and metabolite levels are affected by this compound’s inhibition of proteasome activity, leading to changes in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to distribute to plasma and major organs, excluding the brain . This compound’s localization and accumulation within cells are influenced by its binding to the ubiquitin receptor RPN13 and the proteasome subunit ADRM1 . These interactions facilitate the compound’s transport and distribution, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. This compound targets the proteasome’s 19S regulatory particle by binding to cysteine 88 of RPN13 . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to the proteasome . The compound’s localization within the endoplasmic reticulum and its effects on proteasome activity contribute to its anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

RA190 is synthesized through a multi-step process involving the condensation of piperidone with benzaldehyde derivatives. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the bis-benzylidine piperidone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

RA190 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of this compound’s reactions is the covalently modified RPN13 protein, leading to the inhibition of proteasome function and accumulation of polyubiquitinated proteins .

Properties

IUPAC Name

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWXLEVUBFNYIK-VCCJZKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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